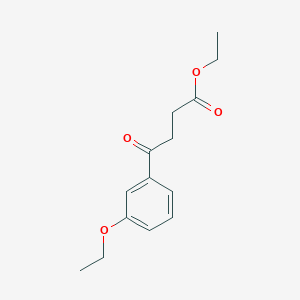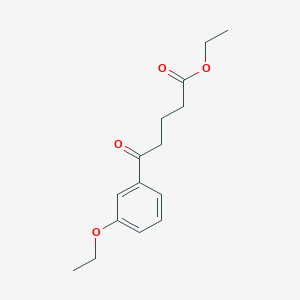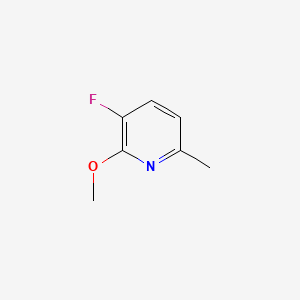
3-Fluoro-2-methoxy-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-2-methoxy-6-methylpyridine is a chemical compound with the CAS Number: 375368-80-2 . It has a molecular weight of 141.15 . The compound is liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C7H8FNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .科学的研究の応用
Synthesis Processes and Functionalization
- The compound 2-Fluoro-4-methylpyridine, similar in structure to 3-Fluoro-2-methoxy-6-methylpyridine, has been functionalized through chlorination, hydrolysis, and methanesulfonylation. This method has been used for preparing cognition-enhancing drug candidates (Pesti et al., 2000).
Reactions with Other Compounds
- Reactions of pyridine with CsSO4F produce various products including methoxypyridines. Specifically, 3-methylpyridine is converted into methoxypyridines, highlighting the potential of these reactions for producing derivatives of this compound (Stavber & Zupan, 1990).
Deprotometalation and Regioselectivity
- A study on deprotometalation of methoxy- and fluoro-pyridines, including compounds similar to this compound, revealed efficient functionalization at specific positions. This process is crucial for understanding the chemical behavior and potential applications of such compounds (Hedidi et al., 2016).
Synthesis of Derivatives
- The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is structurally related to this compound, was achieved through a series of reactions, indicating the versatility of pyridine derivatives in synthesizing complex compounds (Hirokawa et al., 2000).
Antitumor Applications
- A study on 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, related to the pyridine class of compounds, exhibited cytotoxic activity against tumor cell lines. This suggests potential antitumor applications for pyridine derivatives (Tsuzuki et al., 2004).
Substitution with Different Elements
- The synthesis of pyridines substituted with five different elements, not including hydrogen, used methods that could be applicable for creating derivatives of this compound, demonstrating the compound's potential for diverse chemical modifications (Kieseritzky & Lindström, 2010).
Nucleosides Related to Anticancer Agents
- Pyridine nucleosides related to 5-fluorouracil were synthesized from derivatives of methoxypyridine, showing the potential of pyridine derivatives in developing anticancer agents (Nesnow & Heidelberger, 1973).
Cytotoxicity Studies
- Piperidone oxime ethers with various pyridine substituents, including fluoro, methyl, and methoxy groups, were synthesized and evaluated for their cytotoxicity against human cervical carcinoma cells. This highlights the medicinal potential of pyridine derivatives in cancer treatment (Parthiban et al., 2011).
Radiofluorination for Medical Imaging
- The use of pyridine derivatives, including those with fluorine substitution, in the medical imaging technique of Positron Emission Tomography demonstrates the applicability of such compounds in diagnostic imaging (Malik et al., 2011).
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3-fluoro-2-methoxy-6-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQMWRIPXIPMAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647480 |
Source


|
| Record name | 3-Fluoro-2-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
375368-80-2 |
Source


|
| Record name | 3-Fluoro-2-methoxy-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375368-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

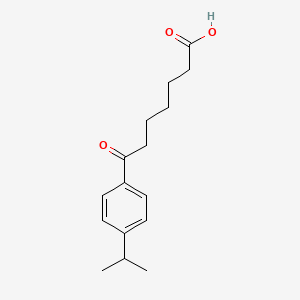

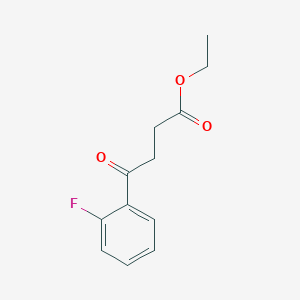
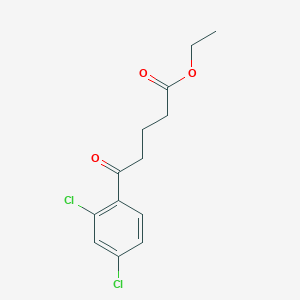
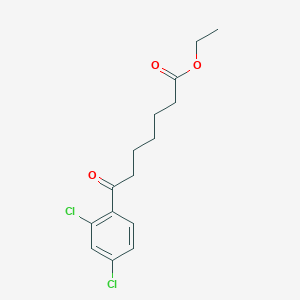

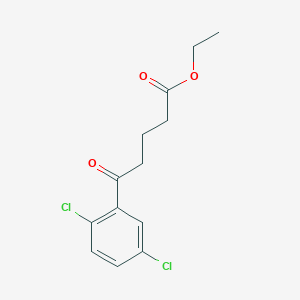
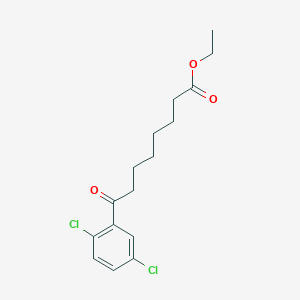


![Ethyl 4-[4-(ethylthio)phenyl]-4-oxobutanoate](/img/structure/B1326224.png)
![Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate](/img/structure/B1326225.png)
